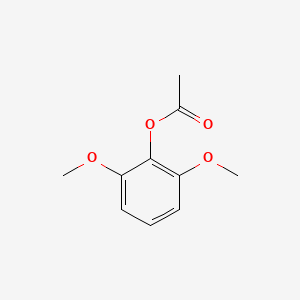

2,6-Dimethoxyphenol acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

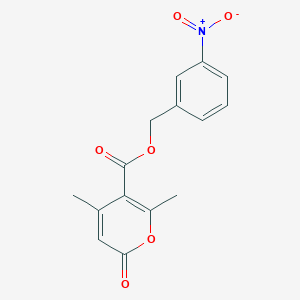

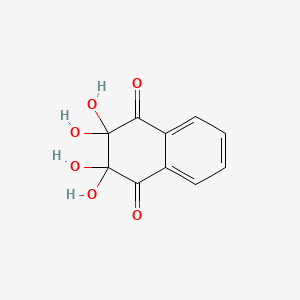

2,6-dimethoxyphenol acetate is an acetate ester that is phenyl acetate substituted by methoxy groups at positions 2 and 6 respectively. It is a dimethoxybenzene and a member of phenyl acetates. It derives from a phenyl acetate.

Wissenschaftliche Forschungsanwendungen

Enzymatic Modification for Antioxidant Synthesis

2,6-Dimethoxyphenol is notably used in laccase activity measurement, but its potential as an antioxidant is often overlooked. A study by Adelakun et al. (2012) explored the laccase-mediated oxidation of 2,6-dimethoxyphenol to produce compounds with enhanced antioxidant capacity. The resulting dimer displayed approximately double the antioxidant capacity compared to the substrate, suggesting potential applications as a bioactive compound (Adelakun et al., 2012).

Application in Dimethoxyphenol Oxidase Activity

2,6-Dimethoxyphenol serves as a versatile substrate for various enzymes and blue multicopper proteins in microbes, as identified by Solano et al. (2001). This compound's oxidase activity can be tracked spectrophotometrically, aiding in studying proteins' functions across diverse microorganisms (Solano et al., 2001).

Influence in Natural Rubber Processing

Washiya (2021) investigated how the roll mixing time and temperature during the processing of natural rubber affect the content of 2,6-dimethoxyphenol. This study highlights the compound's role in determining the quality and characteristics of natural rubber (Washiya, 2021).

Catalysis and Product Characterization

Research by Wan et al. (2008) focused on the Rhus laccase-catalyzed oxidation of 2,6-dimethoxyphenol in water-organic solvent systems. They identified and characterized a specific product, providing insights into the enzymatic mechanism and potential applications in organic chemistry (Wan et al., 2008).

Impact on Conformation in Different Solvents

Shigematsu et al. (2002) studied the conformation of 2,6-dimethoxyphenol in various solvents, finding that its intra-molecular hydrogen bonding is influenced by solvent polarity. This research provides a deeper understanding of the compound's behavior in different environments, which is crucial for its application in solvent-based processes (Shigematsu et al., 2002).

Use in Linear Frac Concentration Preparation

Murthy et al. (2016) explored the use of 4-vinyl-2,6-Dimethoxyphenol in the preparation of linear frac concentrations, indicating its potential in oil and gas well fracturing operations. This highlights an industrial application of the compound in enhancing oil and gas production (Murthy et al., 2016).

Eigenschaften

CAS-Nummer |

944-99-0 |

|---|---|

Molekularformel |

C10H12O4 |

Molekulargewicht |

196.2 g/mol |

IUPAC-Name |

(2,6-dimethoxyphenyl) acetate |

InChI |

InChI=1S/C10H12O4/c1-7(11)14-10-8(12-2)5-4-6-9(10)13-3/h4-6H,1-3H3 |

InChI-Schlüssel |

CIIHIFFNYMLOAV-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C=CC=C1OC)OC |

Kanonische SMILES |

CC(=O)OC1=C(C=CC=C1OC)OC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-acetylanilino)-sulfanylidenemethyl]-3-chlorobenzamide](/img/structure/B1211519.png)

![5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline](/img/structure/B1211526.png)

![6,8-dibromo-7-hydroxy-10a-(4-morpholinyl)-3,4,5,5a-tetrahydro-2H-benzofuro[2,3-c]azepin-1-one](/img/structure/B1211527.png)

![2-[2-(3-Methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)hydrazinyl]benzoic acid](/img/structure/B1211534.png)